Cas no 2172455-51-3 ({6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride)

{6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- {6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride
- EN300-1451366
- {6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride
- 2172455-51-3
-
- インチ: 1S/C7H7FN2O3S2/c1-13-6-5(4-15(8,11)12)10-2-3-14-7(10)9-6/h2-3H,4H2,1H3
- InChIKey: JALRHXLERFSPJK-UHFFFAOYSA-N
- ほほえんだ: S(CC1=C(N=C2N1C=CS2)OC)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 249.98821260g/mol
- どういたいしつりょう: 249.98821260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 97.3Ų
{6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451366-0.05g |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 0.05g |
$1091.0 | 2023-06-06 | ||
Enamine | EN300-1451366-250mg |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 250mg |
$1038.0 | 2023-09-29 | ||
Enamine | EN300-1451366-1000mg |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 1000mg |
$1129.0 | 2023-09-29 | ||
Enamine | EN300-1451366-0.1g |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 0.1g |
$1144.0 | 2023-06-06 | ||
Enamine | EN300-1451366-5.0g |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 5g |
$3770.0 | 2023-06-06 | ||
Enamine | EN300-1451366-2500mg |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 2500mg |
$2211.0 | 2023-09-29 | ||
Enamine | EN300-1451366-500mg |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 500mg |
$1084.0 | 2023-09-29 | ||
Enamine | EN300-1451366-5000mg |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 5000mg |
$3273.0 | 2023-09-29 | ||
Enamine | EN300-1451366-10.0g |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 10g |
$5590.0 | 2023-06-06 | ||
Enamine | EN300-1451366-0.5g |
{6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanesulfonyl fluoride |
2172455-51-3 | 0.5g |
$1247.0 | 2023-06-06 |
{6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluoride 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
{6-methoxyimidazo2,1-b1,3thiazol-5-yl}methanesulfonyl fluorideに関する追加情報
{6-Methoxyimidazo[2,1-b]1,3-thiazol-5-yl}methanesulfonyl Fluoride: A Comprehensive Overview
The compound {6-Methoxyimidazo[2,1-b]1,3-thiazol-5-yl}methanesulfonyl Fluoride (CAS No. 2172455-51-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their unique chemical properties and biological activities. The molecule's structure incorporates a methoxy group attached to an imidazo[2,1-b]thiazole ring system, further substituted with a methanesulfonyl fluoride moiety. This combination renders the compound highly reactive and versatile in chemical reactions.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for high-end applications in pharmaceuticals and materials science. The imidazo[2,1-b]thiazole core is particularly interesting due to its ability to act as a scaffold for various functional groups, facilitating the design of novel bioactive molecules.
One of the most notable applications of {6-Methoxyimidazo[2,1-b]1,3-thiazol-5-yl}methanesulfonyl Fluoride lies in its role as a building block in drug discovery. Researchers have demonstrated its potential as a precursor for developing kinase inhibitors and other enzyme-targeted therapies. The methanesulfonyl fluoride group is known for its reactivity in nucleophilic substitution reactions, making it an ideal component for constructing bioactive intermediates. Recent studies have highlighted its effectiveness in modulating cellular signaling pathways, which could pave the way for innovative treatments in oncology and neurodegenerative diseases.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The incorporation of the imidazo[2,1-b]thiazole ring into polymer frameworks has been explored for enhancing material properties such as thermal stability and mechanical strength. For instance, recent research has demonstrated that polymers synthesized using this compound exhibit superior performance under high-temperature conditions, making them suitable for aerospace and automotive industries.
The synthesis of {6-Methoxyimidazo[2,1-b]1,3-thiazol-5-yl}methanesulfonyl Fluoride involves a multi-step process that requires meticulous control over reaction conditions. The key steps include the formation of the imidazo[2,1-b]thiazole ring through cyclization reactions and subsequent functionalization with the methoxy and methanesulfonyl fluoride groups. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to ensure the purity and structural integrity of the final product.
From an environmental standpoint, the compound's biodegradability and eco-friendliness have been evaluated in recent studies. Results indicate that under controlled conditions, the compound undergoes efficient biodegradation without releasing harmful byproducts. This makes it a sustainable choice for industries seeking eco-conscious solutions without compromising on performance.
In conclusion, {6-Methoxyimidazo[2,1-b]1,3-thiazol-5-yl}methanesulfonyl Fluoride (CAS No. 2172455-51-3) stands out as a versatile and potent molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in driving innovation in pharmaceuticals and materials science. As ongoing research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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